molecular formula C16H12FNO4 B3128108 methyl 2-ethyl-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 338778-12-4

methyl 2-ethyl-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Cat. No.: B3128108
CAS No.: 338778-12-4
M. Wt: 301.27 g/mol
InChI Key: APHMZMRPTWCIST-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a complex organic compound belonging to the class of chromeno[2,3-b]pyridines This compound is characterized by its unique structure, which includes a chromeno ring fused with a pyridine ring, along with various functional groups such as a methyl ester, an ethyl group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-ethyl-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials such as 2-ethyl-7-fluoro-5H-chromeno[2,3-b]pyridine-3-carboxylic acid with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester derivative. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethyl-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Methyl 2-ethyl-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-ethyl-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-ethyl-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate can be compared with other similar compounds such as:

    Methyl 2-ethyl-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate: Similar structure but with a methyl group instead of a fluorine atom.

    Methyl 2-ethyl-7-chloro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.

Properties

IUPAC Name

methyl 2-ethyl-7-fluoro-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO4/c1-3-12-9(16(20)21-2)7-11-14(19)10-6-8(17)4-5-13(10)22-15(11)18-12/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHMZMRPTWCIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C2C(=O)C3=C(C=CC(=C3)F)OC2=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-ethyl-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
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methyl 2-ethyl-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
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methyl 2-ethyl-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
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methyl 2-ethyl-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
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methyl 2-ethyl-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
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methyl 2-ethyl-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

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